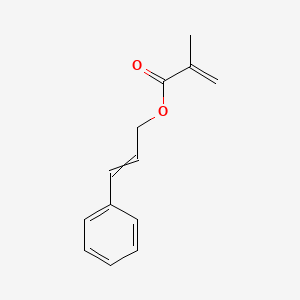
CINNAMYL METHACRYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CINNAMYL METHACRYLATE is an organic compound with the molecular formula C({13})H({14})O(_{2}). It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to a prop-2-enyl chain, which is further esterified with 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CINNAMYL METHACRYLATE typically involves the esterification of cinnamic acid derivatives with 2-methylprop-2-enoic acid. One common method is the reaction of cinnamyl alcohol with methacrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. Catalysts such as sulfuric acid or ion-exchange resins are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
CINNAMYL METHACRYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br({3})).
Major Products Formed
Oxidation: Formation of 3-phenylprop-2-enoic acid or 3-phenylpropan-2-one.
Reduction: Formation of 3-phenylprop-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
CINNAMYL METHACRYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of CINNAMYL METHACRYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release active compounds that exert their effects through specific biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of a 2-methylprop-2-enoate group.
Ethyl cinnamate: Contains an ethyl ester group instead of a 2-methylprop-2-enoate group.
3-Phenylprop-2-enyl acetate: Contains an acetate ester group instead of a 2-methylprop-2-enoate group.
Uniqueness
CINNAMYL METHACRYLATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
31736-34-2 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3/b9-6+ |
InChIキー |
QJAIDMRTITZOLC-RMKNXTFCSA-N |
SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 |
異性体SMILES |
CC(=C)C(=O)OC/C=C/C1=CC=CC=C1 |
正規SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)


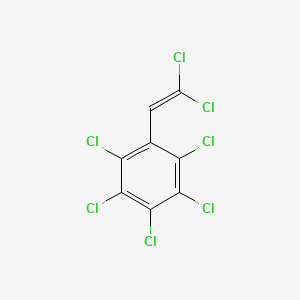
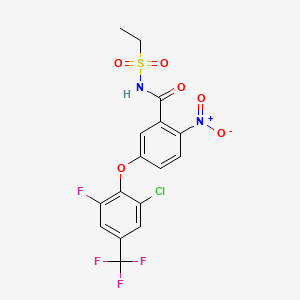
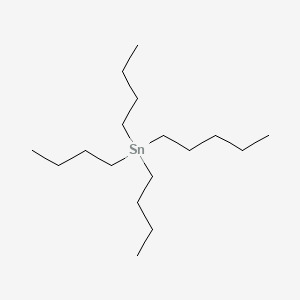
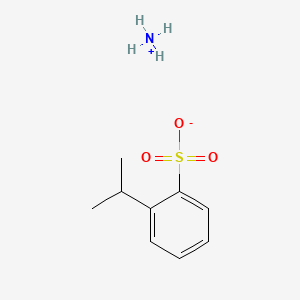
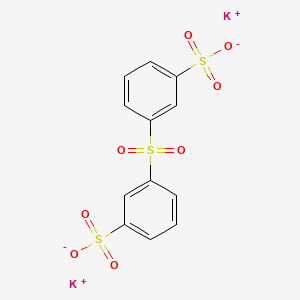
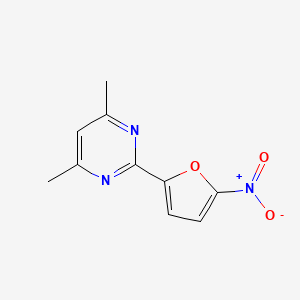

![Bicyclo[2.2.1]hept-2-ene;ethene](/img/structure/B1616271.png)
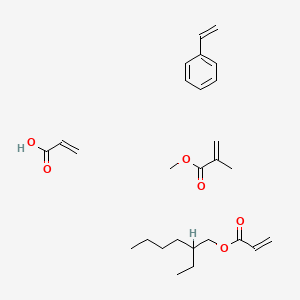
![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)

